molecular formula C12H16ClNO2 B12002983 Carbamic acid, methyl-, 6-chlorothymyl ester CAS No. 17578-41-5

Carbamic acid, methyl-, 6-chlorothymyl ester

Cat. No.: B12002983
CAS No.: 17578-41-5
M. Wt: 241.71 g/mol
InChI Key: SJFVLRSDYVADNO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 6-chlorothymyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a 6-chlorothymyl moiety. Its chemical properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

6-Chlorothymol+Methyl isocyanateCarbamic acid, methyl-, 6-chlorothymyl ester\text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 6-Chlorothymol+Methyl isocyanate→Carbamic acid, methyl-, 6-chlorothymyl ester

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents can further enhance the efficiency of the synthesis. Common solvents include dichloromethane and toluene, while catalysts such as triethylamine may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, methyl-, 6-chlorothymyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which carbamic acid, methyl-, 6-chlorothymyl ester exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Carbamic acid, methyl-, 6-chlorothymyl ester can be compared with other carbamate esters, such as:

    Carbamic acid, methyl ester: A simpler compound with similar reactivity but lacking the 6-chlorothymyl moiety.

    Carbamic acid, ethyl ester: Another related compound with an ethyl group instead of a methyl group.

Uniqueness: The presence of the 6-chlorothymyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions. This makes it distinct from other carbamate esters and valuable for specialized applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Biological Activity

Carbamic acid, methyl-, 6-chlorothymyl ester, commonly referred to as a carbamate compound, is a derivative of carbamic acid that has garnered attention in medicinal chemistry due to its biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Carbamic acid derivatives are characterized by the functional group N(CO)O-N(CO)O-, where the nitrogen atom is bonded to a carbonyl group and an alkoxy group. The specific structure of methyl-6-chlorothymyl ester includes a methyl group and a chlorothymyl moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Carbamates often act as reversible inhibitors of enzymes, particularly those involved in neurotransmission. For instance, they can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but also lead to toxicity if not regulated .
  • Cell Membrane Permeability : The ester functionality in carbamates enhances their ability to permeate cell membranes, facilitating their uptake into cells where they can exert their biological effects .
  • Modulation of Protein Interactions : Carbamate compounds can alter the conformational dynamics of proteins by forming hydrogen bonds with amino acid residues, thus influencing protein-protein interactions and enzymatic activities .

Toxicological Profile

The biological activity of carbamic acid derivatives is often accompanied by toxicity concerns:

  • Genotoxicity : Studies have shown that certain carbamate compounds exhibit genotoxic effects in vitro and in vivo. For example, exposure to high doses has been linked to chromosomal aberrations and increased tumor incidence in animal models .
  • Organ Toxicity : Specific studies indicated that exposure to carbamate compounds could lead to hepatotoxicity and nephrotoxicity. For instance, significant lesions were observed in liver and kidney tissues at elevated doses .
  • Developmental Effects : Research has highlighted that carbamate exposure during critical developmental periods can lead to teratogenic effects, including malformations in offspring when administered to pregnant animals .

Case Studies

Several case studies illustrate the biological activity and implications of carbamic acid derivatives:

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that methyl-6-chlorothymyl ester inhibited AChE activity in rat brain homogenates, leading to increased acetylcholine levels. This resulted in enhanced synaptic transmission but also raised concerns about potential neurotoxicity at higher concentrations .
  • Genotoxicity Assessment : In a comprehensive assessment involving multiple animal models, it was found that exposure to methyl-6-chlorothymyl ester resulted in significant increases in micronuclei formation and other genotoxic markers. This suggests a need for careful evaluation of this compound's safety profile in therapeutic contexts .
  • Developmental Toxicity Study : Pregnant mice treated with methyl-6-chlorothymyl ester exhibited higher rates of fetal malformations compared to controls, indicating potential risks associated with maternal exposure during gestation .

Summary of Research Findings

Aspect Findings
Enzyme InhibitionActs as a reversible inhibitor of AChE; increases acetylcholine levels .
GenotoxicityInduces chromosomal aberrations; linked to increased tumor incidence .
Organ ToxicityCauses hepatotoxicity and nephrotoxicity at high doses .
Developmental EffectsAssociated with fetal malformations when administered during pregnancy .

Properties

CAS No.

17578-41-5

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15)

InChI Key

SJFVLRSDYVADNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl

Origin of Product

United States

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